molecular formula C19H18N2O3S B5989410 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE

3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B5989410
M. Wt: 354.4 g/mol
InChI Key: DGRWYPDZBZNPQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a thiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoic acid with appropriate thiazole derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Uniqueness: 3,4-DIMETHOXY-N~1~-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)BENZAMIDE is unique due to its combination of methoxy-substituted benzamide and thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-12-17(13-7-5-4-6-8-13)20-19(25-12)21-18(22)14-9-10-15(23-2)16(11-14)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRWYPDZBZNPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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